molecular formula C13H22N2O5Pt B1141759 Enloplatin CAS No. 111523-41-2

Enloplatin

Cat. No. B1141759
M. Wt: 481.4
InChI Key:
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Description

Platinum-based antitumor agents, including cisplatin and its derivatives, have been central to chemotherapy for various cancers. The discovery of cisplatin's cytotoxicity in the 1960s led to the development of numerous platinum compounds aiming at improving efficacy and reducing toxicity. These compounds interact with DNA to form adducts, leading to apoptosis in cancer cells. Understanding the molecular structure, synthesis, and chemical properties of these compounds is crucial for developing new drugs with better therapeutic profiles.

Synthesis Analysis

The synthesis of platinum antitumor agents often involves complex reactions that yield various platinum compounds, including cisplatin and its analogues. The microscale synthesis of [13N]cisplatin from cyclotron-produced [13N]ammonia demonstrates the sophisticated approaches taken to produce these compounds, optimizing conditions such as temperature, reaction time, and reactant ratios for efficiency and purity (de Spiegeleer et al., 1986).

Molecular Structure Analysis

The molecular structure of platinum-DNA adducts has been extensively studied to understand the mechanism of action of these drugs. For instance, the crystal structure of a double-stranded DNA containing a cisplatin interstrand cross-link provides insights into how these compounds interact with DNA at the molecular level, revealing specific distortions and hydration patterns at the platinated sites (Coste et al., 1999).

Chemical Reactions and Properties

Cisplatin and its analogues undergo specific chemical reactions with DNA, forming intrastrand and interstrand cross-links that are crucial for their cytotoxic effects. These interactions lead to DNA damage and apoptosis in cancer cells. The reactivity of these compounds with DNA and other molecules is influenced by their chemical properties, such as the ability to form stable complexes with DNA nucleotides and the kinetics of these reactions (Navarro et al., 1998).

Physical Properties Analysis

The physical properties of platinum compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure and the presence of various ligands. These properties are critical for the drug's pharmacokinetics and pharmacodynamics, affecting its absorption, distribution, metabolism, and excretion in the body. For example, the encapsulation of oxaliplatin in cucurbit[7]uril enhances the stability of the drug, indicating the importance of physical properties in the drug's effectiveness and side effects (Jeon et al., 2005).

Chemical Properties Analysis

The chemical properties of cisplatin and its analogues, such as redox behavior, coordination chemistry, and reactivity towards nucleophiles, underpin their interaction with biological molecules. These properties determine the drugs' mechanism of action, specifically their ability to form covalent bonds with DNA, leading to the formation of DNA adducts that trigger cell death in cancer cells. Understanding these chemical properties is essential for designing new platinum compounds with improved therapeutic profiles (Siddik, 2003).

Scientific Research Applications

  • Enloplatin in Ovarian Carcinoma : A study on 18 patients with platinum-refractory ovarian cancer revealed that enloplatin, administered as an intravenous infusion every 21 days, led to one partial response. The median survival was 9.4 months, with neutropenia being the dose-limiting toxicity. The pharmacokinetics of enloplatin were found to be similar to that of carboplatin (Kudelka et al., 1997).

  • Analytical Methods for Enloplatin : Analytical methods were developed for determining enloplatin in various biological fluids. This was crucial for supporting pharmacokinetic studies in humans, dogs, and rats (Amorusi et al., 1994).

  • Anticancer Metal-based Drugs : Another study discussed the importance of metal-based drugs like cisplatin, of which enloplatin is an analogue, in cancer therapy. The paper highlighted the mechanisms of action of these drugs and their evolution to counteract resistance and toxicity (Hannon, 2007).

  • Mechanisms of Resistance and Toxicity : The mechanisms of resistance and toxicity associated with platinating agents, including drugs like enloplatin, were explored. This research is vital for understanding how cancer cells develop resistance to these drugs and how to manage their toxic side effects (Rabik & Dolan, 2007).

  • Cisplatin Analogues in Development : Enloplatin, as a cisplatin analogue, was part of a larger group of compounds developed to enhance the therapeutic index of cisplatin. This study discussed various cisplatin analogues, including enloplatin, and their potential in cancer therapy (Weiss & Christian, 1993).

Safety And Hazards

Like zeniplatin and carboplatin, use of Enloplatin causes manageable nephrotoxicity, no significant neurotoxicity or ototoxicity, and dose-limiting myelosuppression1.


properties

IUPAC Name

[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYYEDWZHRMBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6918028

Citations

For This Compound
153
Citations
P Amorusi, D Lessard, SK Bansal, K Selinger… - … of pharmaceutical and …, 1994 - Elsevier
Analytical methods were developed and validated for the determination of enloplatin (an anticancer agent) in plasma by reversed-phase LC and for platinum (an elemental component …
Number of citations: 8 www.sciencedirect.com
AP Kudelka, ZH Siddik, D Tresukosol… - Anti-Cancer …, 1997 - journals.lww.com
… of enloplatin in 18 evaluable patients with platinum refractory ovarian cancer. They received an iv infusion of enloplatin … Enloplatin is the major form of the free drug in plasma. However, …
Number of citations: 11 journals.lww.com
J Zhang - Optimization-based Molecular Dynamics Studies of …, 2023 - Springer
… We found (i) enloplatin and ruboxistaurin are not binding spike residues at all; (ii) except for enloplatin and ruboxistaurin, all other 98 drugs are binding with spike residue Tyr505; and (iii…
Number of citations: 0 link.springer.com
S Dasari, PB Tchounwou - European journal of pharmacology, 2014 - Elsevier
… world ormaplatin (tetraplatin), oxaliplatin, DWA2114R, enloplatin, lobaplatin, CI-973 (NK-121… cisplatin and four of its analogs including carboplatin, oxaliplatin, ormaplatin and enloplatin. …
Number of citations: 915 www.sciencedirect.com
K Peng, BB Liang, W Liu, ZW Mao - Coordination Chemistry Reviews, 2021 - Elsevier
… Enloplatin is a water-soluble drug with a carrier ligand … However, from its clinical Phase II trial report, enloplatin did not … Therefore, similar to that of enloplatin, the inadequate activity …
Number of citations: 56 www.sciencedirect.com
C Meijer, NH Mulder, H Timmer-Bosscha, WJ Sluiter… - Cancer research, 1992 - AACR
… Continuous incubation with the other studied platinum drugs revealed complete cross-resistance for carboplatin (CBDCA) and zeniplatin but less for enloplatin (ENLO) and iproplatin in …
Number of citations: 296 aacrjournals.org
NJ Wheate, S Walker, GE Craig, R Oun - Dalton transactions, 2010 - pubs.rsc.org
… Enloplatin CL 287,110 111523-41-2 American Cyanamid No activity in Phase II … In vivo trials of enloplatin also displayed low renal toxicity, good physical stability and a lack of cross-…
Number of citations: 827 pubs.rsc.org
MJ Keating, S O'Brien, D Kontoyiannis… - Leukemia & …, 2002 - Taylor & Francis
… (6) In (Phase II) topotecan 1.5 mg/m2 per day for five days; enloplatin 100mg/m2 per day by five, Taxol 175mg/m2 on day 1. (7) In (Miscellaneous) MINE—1, 5-FU-1, and ara-C þ …
Number of citations: 237 www.tandfonline.com
RB Weiss, MC Christian - Drugs, 1993 - Springer
… world (ormaplatin [tetraplatin], oxaliplatin, DWA2114R, enloplatin, lobaplatin, CI-973 [NK-121], … Phase II study of enloplatin for patients (Pts) with advanced ovarian cancer. Abstract 863. …
Number of citations: 590 link.springer.com
A Kudelka, C Edwards, R Freedman, Z Siddik… - Proc Am Soc Clin Oncol, 1993
Number of citations: 4

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